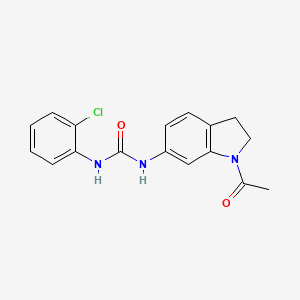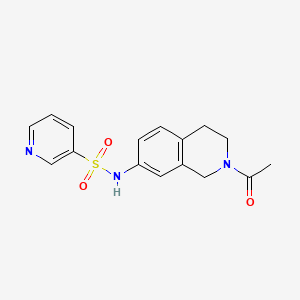
N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethoxyethyl)-N-(2-methylpropyl)ethanediamide, otherwise known as DMPEA, is a naturally occurring compound found in a variety of plants and animals. It is a derivative of the amino acid lysine and is known to be involved in a variety of biochemical and physiological processes. DMPEA has been studied extensively by scientists and has been found to have a wide range of applications in various scientific fields.
Applications De Recherche Scientifique
DMPEA has been found to have a wide range of applications in scientific research. It has been used as a substrate in enzymatic studies, as a probe for enzyme-catalyzed reactions, and as an inhibitor of various enzymes. It has also been used to study the structure and function of proteins and other biological molecules, as well as to study the regulation of gene expression. Additionally, DMPEA has been used in the study of drug metabolism, drug delivery, and drug design.
Mécanisme D'action
The exact mechanism of action of DMPEA is not fully understood. However, it is thought to interact with various enzymes, receptors, and other molecules in the body to produce its effects. It is believed that DMPEA binds to certain enzymes, such as monoamine oxidase, and inhibits their activity. This inhibition is thought to be responsible for the biochemical and physiological effects of DMPEA.
Biochemical and Physiological Effects
DMPEA has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on monoamine oxidase, which is an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition of monoamine oxidase is thought to be responsible for the antidepressant-like effects of DMPEA. Additionally, DMPEA has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPEA in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a suitable choice for many experiments. Additionally, DMPEA is highly soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using DMPEA in laboratory experiments is its instability. It is highly sensitive to light and heat, and can easily degrade in the presence of both.
Orientations Futures
Given the wide range of applications of DMPEA, there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of DMPEA, particularly in regards to its antidepressant-like effects. Additionally, further research could be conducted to explore the use of DMPEA in drug delivery and drug design. Finally, further research could be conducted to explore the potential therapeutic applications of DMPEA, such as its use as an anti-inflammatory or neuroprotective agent.
Méthodes De Synthèse
DMPEA can be synthesized by a variety of methods. The most common method is the Mitsunobu reaction, which involves the reaction of an alkyl halide with an alcohol in the presence of a phosphine catalyst. This reaction produces a tertiary amine, which can then be reacted with a carboxylic acid to form DMPEA. Other methods of synthesis include the use of catalytic hydrogenation, microwave-assisted synthesis, and the use of organometallic reagents.
Propriétés
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)5-11-9(13)10(14)12-6-8(15-3)16-4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDQUWCWAMFGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)

![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)
![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine](/img/structure/B6582341.png)
![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)
![3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B6582369.png)